molecular formula C14H10BrClN6OS B11046488 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11046488
M. Wt: 425.7 g/mol
InChI Key: LUJUCXRYIDISOA-UHFFFAOYSA-N
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Description

2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. The final step involves the etherification of the chlorophenyl group. Common reagents used in these reactions include hydrazine, ortho esters, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[6-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10BrClN6OS

Molecular Weight

425.7 g/mol

IUPAC Name

6-(4-bromo-2-methylpyrazol-3-yl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10BrClN6OS/c1-21-11(9(15)6-17-21)13-20-22-12(18-19-14(22)24-13)8-5-7(16)3-4-10(8)23-2/h3-6H,1-2H3

InChI Key

LUJUCXRYIDISOA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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